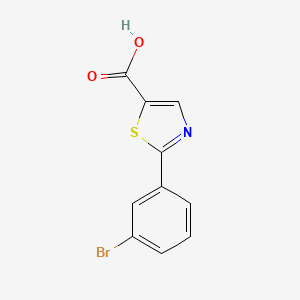
2-(3-Bromo-phenyl)-thiazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Bromo-phenyl)-thiazole-5-carboxylic acid is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of a bromine atom on the phenyl ring and a carboxylic acid group on the thiazole ring makes this compound particularly interesting for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-phenyl)-thiazole-5-carboxylic acid typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a halogenated ketone reacts with a thioamide under acidic conditions.
Bromination: The phenyl ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or a radical initiator.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis to enhance yield and purity. The use of automated reactors and precise control over reaction conditions can lead to efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Bromo-phenyl)-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, altering its electronic properties.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution: Formation of 2-(3-Amino-phenyl)-thiazole-5-carboxylic acid.
Oxidation: Formation of sulfoxides or sulfones.
Coupling: Formation of biaryl or diaryl thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-Bromo-phenyl)-thiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential in drug discovery, particularly in the development of anti-inflammatory or anticancer agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(3-Bromo-phenyl)-thiazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The bromine atom and carboxylic acid group play crucial roles in binding to molecular targets, while the thiazole ring can participate in π-π stacking interactions or hydrogen bonding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromophenylacetic acid: Similar in structure but lacks the thiazole ring.
2-(4-Bromo-phenyl)-thiazole-5-carboxylic acid: Similar but with the bromine atom in a different position on the phenyl ring.
3-Bromophenylboronic acid: Contains a boronic acid group instead of a carboxylic acid.
Uniqueness
2-(3-Bromo-phenyl)-thiazole-5-carboxylic acid is unique due to the combination of the thiazole ring, bromine atom, and carboxylic acid group. This combination imparts distinct electronic and steric properties, making it a versatile compound for various chemical and biological applications.
Eigenschaften
Molekularformel |
C10H6BrNO2S |
|---|---|
Molekulargewicht |
284.13 g/mol |
IUPAC-Name |
2-(3-bromophenyl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C10H6BrNO2S/c11-7-3-1-2-6(4-7)9-12-5-8(15-9)10(13)14/h1-5H,(H,13,14) |
InChI-Schlüssel |
KAZWLSFXKRUGAT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)C2=NC=C(S2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(4-Nitrophenyl)ethyl]-1,3-dioxolane](/img/structure/B12608774.png)
propanedinitrile](/img/structure/B12608783.png)
![5-Benzyl-2,3,3a,4,5,9b-hexahydro-1h-cyclopenta[c]quinoline](/img/structure/B12608786.png)

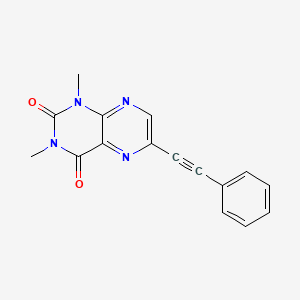
![N-{[3-(Aminomethyl)phenyl]methyl}-4-methylbenzene-1-sulfonamide](/img/structure/B12608811.png)
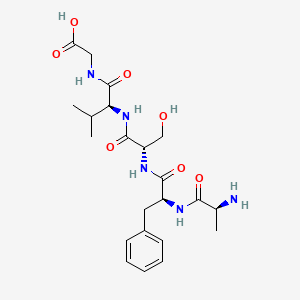
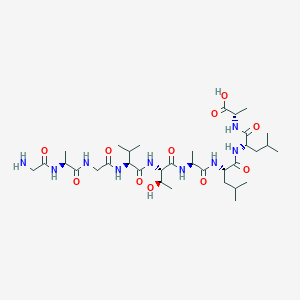
![2-(1,3-Benzoxazol-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B12608828.png)
![Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)butoxy]methyl]-](/img/structure/B12608833.png)
![2,4-dichloro-N-[4-(pyridine-3-carbonylamino)phenyl]pyridine-3-carboxamide;mercury](/img/structure/B12608836.png)
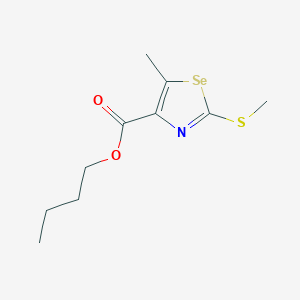
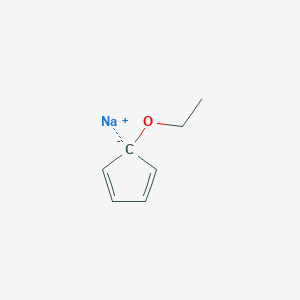
![1-[(3,3-Dimethylbutoxy)carbonyl]-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B12608853.png)
